molecular formula C9H12N2O B12433528 2-Pyridin-4-YL-acetimidic acid ethyl ester CAS No. 887579-00-2

2-Pyridin-4-YL-acetimidic acid ethyl ester

Cat. No.: B12433528
CAS No.: 887579-00-2
M. Wt: 164.20 g/mol
InChI Key: ALDVXRRPBDHCKH-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-acetimidic Acid Ethyl Ester (CAS 887579-00-2) is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . Its structure features a pyridine ring, a privileged scaffold in medicinal chemistry, linked to an acetimidic acid ethyl ester group. This structure makes it a valuable intermediate (building block) for the synthesis of more complex heterocyclic compounds. Researchers can utilize this compound in the design and construction of novel compound libraries for high-throughput screening in drug discovery . Compounds containing pyrimidine and pyridine cores, which can be synthesized from intermediates like this one, are frequently investigated for a wide range of pharmacological activities, including potential antimicrobial, antiviral, and antitumor effects . Furthermore, such heterocyclic frameworks are of significant interest in the development of anti-fibrotic agents, as they have been shown to inhibit collagen synthesis in hepatic stellate cells, indicating potential for treating fibrotic diseases . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

887579-00-2

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

ethyl 2-pyridin-4-ylethanimidate

InChI

InChI=1S/C9H12N2O/c1-2-12-9(10)7-8-3-5-11-6-4-8/h3-6,10H,2,7H2,1H3

InChI Key

ALDVXRRPBDHCKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The patented method begins with 4-chloropyridine hydrochloride (III) as the starting material, which undergoes nucleophilic substitution with ethyl cyanoacetate (NCCH2COOEt) in the presence of a base. The reaction proceeds via a two-step mechanism:

  • Deprotonation : The base abstracts the α-hydrogen of ethyl cyanoacetate, generating a nucleophilic enolate.
  • Substitution : The enolate attacks the electrophilic carbon of 4-chloropyridine, displacing the chloride ion and forming ethyl 2-cyano-2-(pyridin-4-yl) acetate.

The intermediate is then subjected to imidization, wherein the cyano group is converted to an acetimidic acid ester through acid-catalyzed hydration and esterification.

Purification and Characterization

Post-reaction workup involved liquid-liquid extraction with ethyl acetate (280–320 g), drying, and rotary evaporation to isolate the oily intermediate. Nuclear magnetic resonance (NMR) spectroscopy confirmed structural integrity across all embodiments:

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.136 (s, 2H, CH₂), 7.086–7.101 (d, 2H, Py-H), 8.257–8.396 (d, 2H, Py-H).
    The consistency in NMR data underscores the method’s reliability in producing a pure product.

Alternative Synthetic Approaches

While the cyanoacetate route dominates industrial production, academic studies have explored alternative pathways:

Hantzsch Thiazole Synthesis

The Hantzsch reaction, which couples thioureas with α-haloketones, could theoretically yield thiazole-containing analogs. However, this route remains unexplored for the target compound.

Industrial Applications and Scalability

The patented method’s scalability is evidenced by its consistent yields (78–90%) across multi-gram syntheses. Key industrial advantages include:

  • Cost Efficiency : 4-Chloropyridine hydrochloride is commercially available and inexpensive.
  • Minimal Byproducts : Thin-layer chromatography (TLC) monitoring ensures reaction completion, reducing purification burdens.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-YL-acetimidic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Pyridin-4-yl-ethanol.

    Substitution: Various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity
Research indicates that derivatives of pyridine compounds, including 2-Pyridin-4-YL-acetimidic acid ethyl ester, exhibit antitumor properties. Such compounds are being investigated for their ability to inhibit specific kinases involved in cancer progression. For example, related compounds have shown efficacy against gastrointestinal stromal tumors by targeting the c-KIT receptor tyrosine kinase, which is crucial in several cancers including GIST and systemic mastocytosis .

2. Inhibition of Kinases
The compound's structure suggests potential as a kinase inhibitor. Kinase inhibitors are vital in treating various cancers due to their role in cell signaling pathways. Studies have shown that similar pyridine derivatives can effectively inhibit mutated forms of kinases, which are often resistant to conventional therapies .

Therapeutic Uses

1. Treatment of Gastrointestinal Disorders
The pharmacological properties of this compound could extend to treating gastrointestinal disorders. The inhibition of specific kinases may help manage conditions linked to abnormal cell growth in the gastrointestinal tract .

2. Neurological Applications
Given the structural similarities with other bioactive compounds, there is potential for exploring the use of this compound in neurological contexts. Compounds that modulate neurotransmitter systems or exhibit neuroprotective effects could benefit from further investigation.

Mechanism of Action

The mechanism of action of 2-Pyridin-4-YL-acetimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis to release active metabolites that further modulate biological pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₉H₁₂N₂O 164.2 Acetimidic acid, pyridin-4-yl Imine group for coordination
Ethyl 4-Pyridylacetate C₉H₁₁NO₂ 165.19 Acetate ester, pyridin-4-yl Hydrolytically stable
(2-Pyridin-3-yl-thiazol-4-yl)-acetic acid ethyl ester C₁₂H₁₂N₂O₂S 248.3 Thiazole, pyridin-3-yl Antimicrobial potential
Ethyl 2-(4-chloropyrimidin-5-yl)acetate C₈H₉ClN₂O₂ 200.62 Chloropyrimidine, acetate Electrophilic for kinase inhibitors

Research Findings and Trends

  • Acetimidic Acid Derivatives : The imine group in this compound enables unique reactivity in metal-organic frameworks (MOFs) and as enzyme inhibitors .
  • Pyridine vs. Pyrimidine : Pyrimidine-based esters (e.g., ) show higher binding affinity in kinase assays due to additional nitrogen atoms .
  • Lipophilicity vs. Solubility : Fatty acid esters (e.g., Myristic Acid Ethyl Ester) prioritize industrial applications, while pyridine derivatives balance solubility and bioactivity .

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